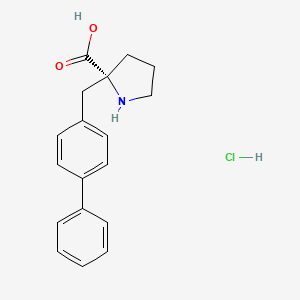

(R)-alpha-(4-biphenylmethyl)-proline-HCl

描述

®-alpha-(4-biphenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a biphenyl group attached to the alpha carbon of the proline moiety. This compound is often used in various scientific research applications due to its unique structural and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(4-biphenylmethyl)-proline-HCl typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the biphenylmethyl group.

Formation of the Proline Derivative: The biphenylmethyl group is then attached to the alpha carbon of the proline moiety through a series of chemical reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-alpha-(4-biphenylmethyl)-proline-HCl involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Refluxing: Refluxing zinc powder and calcium chloride with the intermediate compound in ethanol.

Purification: The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

®-alpha-(4-biphenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

科学研究应用

Pharmaceutical Development

(R)-alpha-(4-biphenylmethyl)-proline-HCl serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to modulate receptor activity makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that this compound can influence neurotransmitter pathways, suggesting potential therapeutic benefits for conditions such as depression and anxiety disorders .

Asymmetric Synthesis and Catalysis

The compound is widely utilized in asymmetric synthesis due to its chiral nature. It acts as a catalyst in numerous enantioselective reactions, facilitating the formation of complex organic molecules with high selectivity. This application is essential in the pharmaceutical industry, where the production of enantiomerically pure compounds is critical for drug efficacy and safety .

Key Reactions:

- Aldol Condensation: this compound has been shown to catalyze aldol reactions effectively, leading to the formation of β-hydroxy carbonyl compounds, which are pivotal intermediates in organic synthesis .

- Michael Addition: The compound also participates in Michael addition reactions, providing another route for synthesizing complex structures with high stereochemical control.

Biochemical Research

In biochemical research, this compound is employed to study protein interactions and enzyme activity. Its structural similarity to proline allows it to mimic natural substrates, making it useful for investigating enzyme mechanisms and protein-ligand interactions . This property is particularly beneficial for understanding complex biological systems and developing new therapeutic strategies.

Material Science

The compound finds applications in material science, particularly in developing novel materials such as polymers with enhanced properties. Its ability to form stable structures contributes to creating advanced materials used in coatings and adhesives . The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Drug Delivery Systems

Recent studies have explored the potential of this compound in formulating advanced drug delivery systems. Its unique chemical properties allow for improved targeting and efficacy of therapeutic agents, enhancing their bioavailability and reducing side effects . This application is particularly relevant in cancer therapy, where precise drug delivery is crucial for treatment success.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism of action of ®-alpha-(4-biphenylmethyl)-proline-HCl involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows for strong binding interactions with target proteins, while the proline derivative can modulate the activity of enzymes and receptors. This compound can influence various biochemical pathways, leading to its diverse effects.

相似化合物的比较

Similar Compounds

(S)-alpha-(4-biphenylmethyl)-proline-HCl: The enantiomer of the compound with similar properties but different stereochemistry.

Biphenyl derivatives: Compounds with similar biphenyl moieties but different functional groups.

Proline derivatives: Compounds with similar proline structures but different substituents.

Uniqueness

®-alpha-(4-biphenylmethyl)-proline-HCl is unique due to its specific chiral configuration and the presence of both biphenyl and proline moieties. This combination allows for unique interactions and applications that are not possible with other similar compounds.

生物活性

(R)-alpha-(4-biphenylmethyl)-proline-HCl is a chiral proline derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉NO₂·HCl

- Molecular Weight : 317.81 g/mol

- Structural Characteristics : The compound features a biphenylmethyl substituent attached to the proline backbone, which enhances its lipophilicity and biological interactions compared to simpler proline derivatives.

Mechanisms of Biological Activity

-

Enzyme Interaction :

- This compound has been shown to influence enzyme activity. Its structural modifications allow it to bind effectively to various enzymes, which may lead to enhanced or inhibited enzymatic functions. This property is particularly relevant in drug design aimed at targeting specific enzymes involved in disease pathways.

-

Potential Therapeutic Applications :

- Cancer Treatment : Research indicates that proline derivatives can exhibit anticancer properties by modulating metabolic pathways associated with tumor growth.

- Neurodegenerative Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases, where proline derivatives may play a role in neuroprotection.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in various cancer types, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis and modulation of cell cycle regulators.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's interaction with specific enzymes involved in metabolic pathways. The study demonstrated that this compound acts as a competitive inhibitor for certain enzymes, leading to altered substrate availability and subsequent metabolic changes. This property highlights its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Proline | Basic proline structure | Naturally occurring amino acid |

| (R)-alpha-Methylproline | Methyl group at alpha position | Enhanced lipophilicity compared to proline |

| (R)-alpha-(3,4-dichlorobenzyl)proline | Dichlorobenzyl substituent | Increased potency against specific biological targets |

This compound stands out due to its biphenylmethyl group, which contributes to its enhanced catalytic properties and biological activity compared to simpler proline derivatives .

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing (R)-α-(4-biphenylmethyl)-proline-HCl, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves chiral induction via asymmetric catalysis or resolution. Critical steps include:

- Chiral purity control : Use chiral HPLC or polarimetry to confirm enantiomeric excess .

- Protonation and salt formation : Monitor pH during HCl addition to avoid racemization .

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in the experimental section, adhering to guidelines for known compound preparation .

Q. How can researchers verify the identity and purity of (R)-α-(4-biphenylmethyl)-proline-HCl?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : Compare H/C spectra with literature data for biphenylmethyl and proline moieties .

- HPLC : Employ a chiral column to confirm enantiopurity (e.g., >98% ee) .

- Elemental analysis : Validate Cl⁻ content via combustion analysis .

Q. What databases and tools are recommended to determine if (R)-α-(4-biphenylmethyl)-proline-HCl is a novel compound?

- Methodological Answer :

- SciFinder/Reaxys : Search by CAS number ([1049728-81-5]) or structure to check prior synthesis reports .

- Cross-reference analytical data : Compare melting points, optical rotation (), and spectral data with existing entries .

Advanced Research Questions

Q. How should researchers design experiments to study the chiral stability of (R)-α-(4-biphenylmethyl)-proline-HCl under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 1–12) at 37°C.

- Monitoring : Use chiral HPLC at intervals to track racemization.

- Data interpretation : Apply kinetic models (e.g., Arrhenius) to predict shelf-life .

Q. What strategies resolve contradictions in reported bioactivity data for (R)-α-(4-biphenylmethyl)-proline derivatives?

- Methodological Answer :

- Meta-analysis : Compare experimental protocols (e.g., cell lines, assay conditions) across studies .

- Reproduce key experiments : Validate bioactivity under standardized conditions .

- Probe stereochemical influences : Test both enantiomers to isolate chirality-dependent effects .

Q. How can computational methods optimize the proline backbone conformation for target binding studies?

- Methodological Answer :

属性

IUPAC Name |

(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCDGGNLJQZLT-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。